N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3-Chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative featuring a 3-chlorophenyl acetamide moiety linked via a sulfanyl group to a 4-oxo-3-propyl-thieno[3,2-d]pyrimidine scaffold. Its synthesis typically involves coupling reactions between thienopyrimidine precursors and chlorophenyl acetamide derivatives under reflux conditions, as exemplified in analogous syntheses .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c1-2-7-21-16(23)15-13(6-8-24-15)20-17(21)25-10-14(22)19-12-5-3-4-11(18)9-12/h3-6,8-9H,2,7,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFATPMQCPRXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Structural Overview
The compound features a thieno[3,2-d]pyrimidine core linked to a chlorophenyl group and an acetamide moiety. The presence of the sulfur atom in the thieno-pyrimidine structure may contribute to its biological activity through various biochemical pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have shown cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that modifications in the substituents on the pyrimidine ring can enhance the selectivity and potency against cancer cells.
Table 1: Cytotoxicity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12.5 |
| Compound B | HeLa (Cervical Cancer) | 15.0 |
| N-(3-chlorophenyl)-2-(...) | A549 (Lung Cancer) | TBD |
Enzyme Inhibition
The compound has been studied for its inhibitory effects on several enzymes relevant to disease states. For example, docking studies suggest that it may inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are implicated in inflammatory processes and cancer progression.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| COX-2 | Competitive | TBD |
| LOX-5 | Non-competitive | TBD |
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities and interactions of N-(3-chlorophenyl)-2-(...) with target proteins. These studies reveal that the compound forms hydrogen bonds with key amino acid residues in active sites, suggesting a mechanism by which it exerts its biological effects.
Case Studies
-
Case Study on Anticancer Effects
A study involving a series of thieno[3,2-d]pyrimidine derivatives demonstrated that modifications at the 4-position significantly enhanced cytotoxicity against MCF-7 cells. The presence of electron-withdrawing groups like chlorine increased the lipophilicity and cellular uptake. -
Case Study on Anti-inflammatory Activity
Another research effort highlighted the anti-inflammatory potential of related compounds through inhibition of COX enzymes. The study noted that compounds with a chlorophenyl substituent exhibited stronger activity compared to their non-substituted counterparts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Chlorophenyl vs. 4-Chlorophenyl Derivatives
A critical comparison involves positional isomers differing in the chlorine substituent’s location on the phenyl ring. highlights two compounds:
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
Key differences include:
- Crystal Packing : The 3-chloro derivative forms N–H···O and N–H···S hydrogen bonds, creating a three-dimensional network, while the 4-chloro isomer exhibits weaker intermolecular interactions, leading to a less dense lattice .
- Solubility : The 3-chloro analog’s hydrogen-bonding network reduces solubility in polar solvents compared to the 4-chloro variant.
- Bioactivity : Positional isomerism often impacts receptor binding; the 3-chloro group may enhance steric hindrance, altering affinity for target enzymes .
Substituent Effects: Mono- vs. Di-Chlorophenyl Groups
describes 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide , a dichloro-substituted analog. Comparisons include:
The dichloro derivative’s higher lipophilicity (due to two Cl groups) may enhance membrane permeability but reduce aqueous solubility.
Thienopyrimidine vs. Pyrimidine Core Modifications
synthesizes N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, which replaces the thienopyrimidine core with a pyrimidine-styryl hybrid. Differences include:
- Electronic Effects: The styryl group introduces extended conjugation, shifting UV-Vis absorption maxima compared to the thienopyrimidine core .
- Reactivity: The thienopyrimidine scaffold’s sulfur atom enhances nucleophilic substitution reactivity relative to pyrimidine derivatives.
Spectroscopic and Analytical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
